molecular formula C16H15NO3 B3610934 3-Methyl-4-[(2-phenylacetyl)amino]benzoic acid

3-Methyl-4-[(2-phenylacetyl)amino]benzoic acid

Cat. No.: B3610934
M. Wt: 269.29 g/mol
InChI Key: OGEVUGMIMFBZHB-UHFFFAOYSA-N
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Description

3-Methyl-4-[(2-phenylacetyl)amino]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by a benzoic acid core substituted with a methyl group at the third position and an amide linkage to a phenylacetyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[(2-phenylacetyl)amino]benzoic acid can be achieved through several synthetic routes. One common method involves the acylation of 3-methyl-4-aminobenzoic acid with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another approach involves the use of 3-methyl-4-nitrobenzoic acid as a starting material. The nitro group is first reduced to an amino group using a reducing agent such as iron powder in acidic conditions. The resulting 3-methyl-4-aminobenzoic acid is then acylated with phenylacetyl chloride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation reactions using automated reactors. The process typically includes steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[(2-phenylacetyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate.

    Reduction: The amide linkage can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-Carboxy-4-[(2-phenylacetyl)amino]benzoic acid.

    Reduction: 3-Methyl-4-[(2-phenylacetyl)amino]benzylamine.

    Substitution: 3-Methyl-4-[(2-phenylacetyl)amino]-2-nitrobenzoic acid.

Scientific Research Applications

3-Methyl-4-[(2-phenylacetyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-4-[(2-phenylacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-aminobenzoic acid: A precursor in the synthesis of 3-Methyl-4-[(2-phenylacetyl)amino]benzoic acid.

    4-Amino-3-methylbenzoic acid: Another isomer with similar structural features.

    2-Amino-3-methylbenzoic acid: Differing in the position of the amino group.

Uniqueness

This compound is unique due to the presence of both a methyl group and a phenylacetyl amide linkage on the benzoic acid core. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-4-[(2-phenylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-9-13(16(19)20)7-8-14(11)17-15(18)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEVUGMIMFBZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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